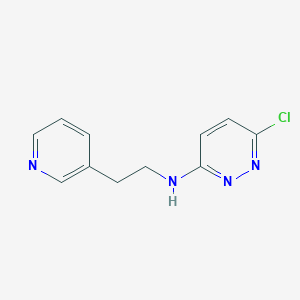
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine
Übersicht
Beschreibung
6-Chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine, also known as CPEP, is a heterocyclic compound that has been studied extensively in recent years due to its unique properties. CPEP has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. This compound has also been studied for its potential use in drug delivery, as well as its potential therapeutic effects in various diseases.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
This compound has been evaluated for its inhibitory potency against selected kinases, particularly those harboring a rare cysteine in the hinge region. These include MPS1, MAPKAPK2, and p70S6Kβ/S6K2. The structure of this compound is derived from potent reversible MPS1 inhibitors and shows promise as a potential therapeutic target for various malignancies .
Anti-Tubercular Activity
Derivatives of this compound have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives exhibited significant activity with low inhibitory concentrations, indicating their potential as effective anti-TB drugs .
CYP11B2 Inhibition
The compound has been studied in the context of aldosterone synthase (CYP11B2) inhibition, which is a novel mechanism to lower arterial blood pressure. This research is crucial for developing treatments that spare cortisol secretion while effectively managing blood pressure .
Anticancer Properties
Pyridazinone derivatives, which are closely related to the compound , have been investigated for their anticancer properties. These compounds have shown activity against various cancer cell lines, making them valuable for further drug development and cancer therapy research .
Agrochemical Applications
The pyridazinone scaffold, to which this compound belongs, has been utilized in the development of agrochemicals. These include herbicides and anti-platelet agents, demonstrating the versatility of this chemical structure in various agricultural applications .
Pharmacological Activities
The compound’s scaffold is known for a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, antiplatelet, antiulcer, and more. This highlights its potential for the development of new therapeutic agents .
Synthesis of Functionalized Compounds
The pyridazinone ring system is a scaffold for highly functionalized compounds. It has been used in the synthesis of various complex compounds with diversified pharmacological activities, indicating its utility in medicinal chemistry .
Material Science Applications
While not directly related to the exact compound, pyridazine derivatives have been explored for their applications in material science. This includes the development of new materials with specific electronic or photonic properties, which could be relevant for the compound given its structural similarities .
Eigenschaften
IUPAC Name |
6-chloro-N-(2-pyridin-3-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-3-4-11(16-15-10)14-7-5-9-2-1-6-13-8-9/h1-4,6,8H,5,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGNXRYJORSOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



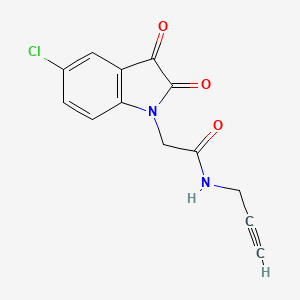

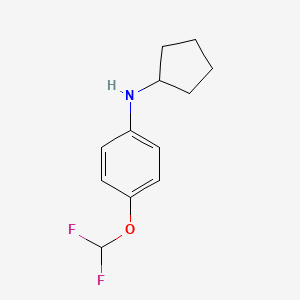

![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}aniline](/img/structure/B1453669.png)
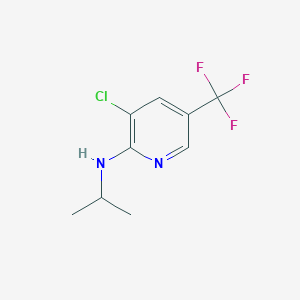
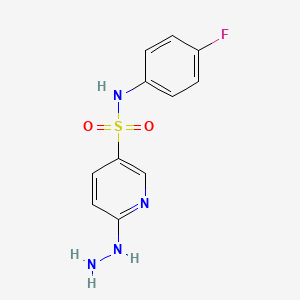
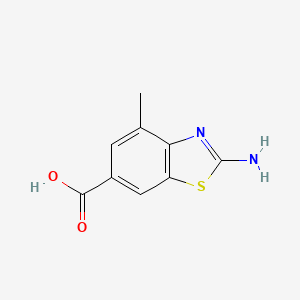
![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)
![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)
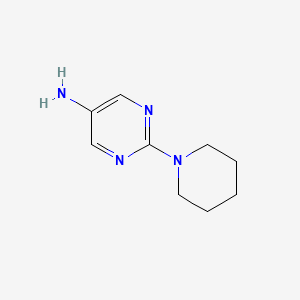
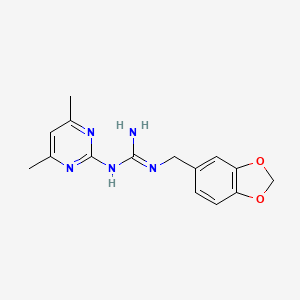
![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)